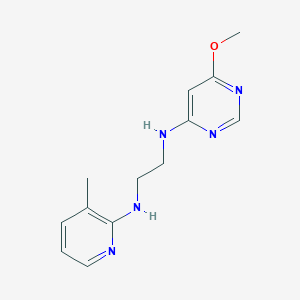![molecular formula C19H19NO4 B4428158 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4428158.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is a chemical compound with a wide range of applications in scientific research. It is commonly referred to as DBeQ and has been the subject of numerous studies due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
DBeQ inhibits the activity of the NF-κB signaling pathway by targeting the IKK complex, which is responsible for the activation of NF-κB. DBeQ binds to the ATP-binding site of the IKK complex, preventing its activation and subsequent activation of NF-κB. This results in the inhibition of inflammation and cell survival.
Biochemical and physiological effects:
DBeQ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DBeQ has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DBeQ in lab experiments is its specificity for the IKK complex. This allows for targeted inhibition of the NF-κB signaling pathway, without affecting other cellular processes. However, one of the limitations of using DBeQ is its potential toxicity. DBeQ has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on DBeQ. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of DBeQ as a potential treatment for other diseases, such as neurodegenerative diseases and viral infections. Additionally, there is potential for the use of DBeQ in combination therapies with other drugs, to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
DBeQ has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. DBeQ has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This makes DBeQ a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13(2)12-24-16-5-3-4-14(10-16)19(21)20-15-6-7-17-18(11-15)23-9-8-22-17/h3-7,10-11H,1,8-9,12H2,2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSICJXRYWFDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428094.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4428105.png)
![6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428111.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4428119.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4428138.png)
![8-cyclohexyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428140.png)
![3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B4428147.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4428161.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B4428172.png)